molecular formula C16H16F3N3O2 B12226947 ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate

ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate

Cat. No.: B12226947
M. Wt: 339.31 g/mol
InChI Key: HCVAJJMQXWXRNP-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups. The presence of the trifluoromethyl group and the hydrazone linkage makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate typically involves the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 3-(trifluoromethyl)phenylhydrazine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can target the hydrazone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the hydrazone linkage makes ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate unique. These functional groups confer distinct chemical properties, such as increased stability and enhanced biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H16F3N3O2/c1-4-24-15(23)13-9(2)14(20-10(13)3)22-21-12-7-5-6-11(8-12)16(17,18)19/h5-8,20H,4H2,1-3H3

InChI Key

HCVAJJMQXWXRNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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